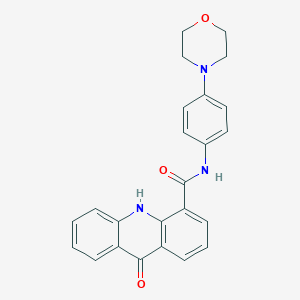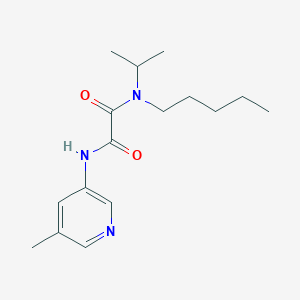![molecular formula C21H15BrN2O4 B6974922 3-[4-(4-Bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione](/img/structure/B6974922.png)
3-[4-(4-Bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-Bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group, a hydroxyphenyl group, and an imidazolidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This is followed by the etherification of 4-bromophenol with 4-bromophenyl ether to yield 4-(4-bromophenoxy)phenol.
Formation of the Imidazolidine Core: The next step involves the reaction of 4-(4-bromophenoxy)phenol with an appropriate imidazolidine precursor under controlled conditions to form the imidazolidine-2,4-dione core.
Final Coupling Reaction: The final step involves the coupling of the imidazolidine-2,4-dione core with 4-hydroxyphenyl group under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[4-(4-Bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3), primary amines (R-NH2), or thiols (R-SH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenoxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
3-[4-(4-Bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as liquid crystal polymers and other high-performance materials.
作用機序
The mechanism of action of 3-[4-(4-Bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bromophenoxy and hydroxyphenyl groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A similar compound with an isoxazole core instead of an imidazolidine core.
4-(4-Bromophenoxy)phenyl)methanol: A related compound with a methanol group instead of an imidazolidine-2,4-dione core.
Uniqueness
3-[4-(4-Bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
特性
IUPAC Name |
3-[4-(4-bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O4/c22-14-3-9-17(10-4-14)28-18-11-5-15(6-12-18)24-20(26)19(23-21(24)27)13-1-7-16(25)8-2-13/h1-12,19,25H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTJSUAOWYJXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methylpyrrole-3-carboxamide](/img/structure/B6974842.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide](/img/structure/B6974850.png)
![3-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-propan-2-ylurea](/img/structure/B6974854.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-3-(oxolan-3-yl)benzamide](/img/structure/B6974855.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6974860.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-6-propan-2-ylpyridine-3-carboxamide](/img/structure/B6974863.png)
![tert-butyl (2R)-2-[(5-methoxycarbonylthiophen-2-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6974878.png)



![3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione](/img/structure/B6974914.png)
![3-(2,3-Dihydro-1,4-benzoxathiin-2-yl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,2,4-oxadiazole](/img/structure/B6974927.png)
![8-(3-Hydroxy-4-nitrobenzoyl)-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B6974930.png)
![3-(2-chlorophenyl)-N-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6974932.png)
